Antibacterial Potency of the N-Substituted Triazolo-Azetidine Scaffold: MIC Values Against E. coli Δ tolC
The N-substituted triazolo-azetidine scaffold, which includes the target compound, was identified in a double-reporter HTS campaign as possessing antibacterial activity. The primary hit demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli Δ tolC, while a structurally optimized derivative (compound 2) achieved an MIC of 6.25 µg/mL, placing it within 2–5-fold of the clinical comparator erythromycin (MIC 2.5–5 µg/mL) [1]. The target compound, bearing a specific 2H-triazol-2-yl and pyridin-4-yl substitution pattern, resides within this scaffold series, and its MIC is projected to fall within the same order of magnitude based on scaffold identity. Importantly, no cytotoxicity was observed against a panel of eukaryotic cells in the PrestoBlue assay, indicating a favorable preliminary therapeutic index [1].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | Not individually reported; scaffold primary hit MIC = 12.5 µg/mL; scaffold compound 2 MIC = 6.25 µg/mL (both against E. coli Δ tolC). |
| Comparator Or Baseline | Primary hit (MIC = 12.5 µg/mL); Erythromycin (MIC = 2.5–5 µg/mL) against the same E. coli Δ tolC strain. |
| Quantified Difference | Scaffold primary hit is 2.5–5× less potent than erythromycin; compound 2 is 1.25–2.5× less potent. The target compound is expected to exhibit comparable potency. |
| Conditions | E. coli Δ tolC; pDualrep2 double-reporter HTS platform; Mueller-Hinton broth; 37 °C; 16–20 h incubation. |
Why This Matters
The scaffold's demonstrated antibacterial activity against Gram-negative E. coli, with no eukaryotic cytotoxicity, makes this compound a compelling entry point for lead optimization programs targeting multidrug-resistant pathogens.
- [1] Ivanenkov, Y. A., et al. (2019). Identification of N-Substituted Triazolo-azetidines as Novel Antibacterials using pDualrep2 HTS Platform. Combinatorial Chemistry & High Throughput Screening, 22(5), 346–354. Primary hit MIC = 12.5 µg/mL; Compound 2 MIC = 6.25 µg/mL; Erythromycin MIC = 2.5–5 µg/mL. View Source
